molecular formula C13H17ClN2O2 B1407010 Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride CAS No. 1440535-83-0

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride

Cat. No.: B1407010
CAS No.: 1440535-83-0
M. Wt: 268.74 g/mol
InChI Key: CRMFXTXVTOTBRA-UHFFFAOYSA-N
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Description

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride is a synthetic compound with the molecular formula C14H17ClN2O2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pyranopyrimidobenzazoline derivatives.

Scientific Research Applications

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pyranopyrimidobenzazoline derivatives.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that future research could focus on exploring the potential of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride in the synthesis of new chemotherapeutic agents.

Preparation Methods

The synthesis of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride involves a multistep process. One common method includes the reaction of triethyl orthoformate with a 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate derivative. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.

Chemical Reactions Analysis

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride can be compared with other similar compounds, such as:

    Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the p-tolyl group.

    Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate: A structurally related compound with a pyran ring.

    Ethyl 2-amino-5-oxo-4-(p-tolyl)-4H,5H-pyrano[3,2-c]chromene-8-carboxylate: Another related compound with a chromene ring. The uniqueness of this compound lies in its specific structure and the presence of the p-tolyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 2-[[cyano-(4-methylphenyl)methyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)9-15-12(8-14)11-6-4-10(2)5-7-11;/h4-7,12,15H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMFXTXVTOTBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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